

Application Notes and Protocols: 4-Chloro-5-methoxyquinazoline in Drug Discovery

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Compound of Interest

Compound Name: 4-Chloro-5-methoxyquinazoline

Cat. No.: B576197

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These application notes provide a comprehensive overview of the utility of **4-chloro-5-methoxyquinazoline** as a key intermediate in the synthesis of targeted therapies, with a specific focus on the dual c-Src/Abl kinase inhibitor, Saracatinib (AZD0530). Detailed experimental protocols for the synthesis of this intermediate and its conversion to Saracatinib are provided, along with quantitative data on the biological activity of the final compound.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The 4-chloroquinazoline moiety is a highly versatile synthetic intermediate, primarily due to the reactivity of the chlorine atom at the C4 position, which serves as an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the facile introduction of various amine-containing side chains, a common feature in many kinase inhibitors.

The specific substitution pattern of the quinazoline ring significantly influences the pharmacological properties of the final drug molecule. The methoxy group at the C5 position, as seen in **4-chloro-5-methoxyquinazoline**, plays a crucial role in modulating the electronic properties of the quinazoline ring system. This can impact the reactivity of the C4 position and, more importantly, influence the binding affinity and selectivity of the resulting inhibitor for its target kinase.

One of the most notable applications of **4-chloro-5-methoxyquinazoline** is in the synthesis of Saracatinib (AZD0530), a potent, orally bioavailable, dual-specific inhibitor of c-Src and Abl tyrosine kinases.^{[1][2][3]} These kinases are key regulators of signaling pathways involved in cell proliferation, survival, migration, and invasion, and their dysregulation is implicated in various cancers.^{[1][4]}

Data Presentation

The following table summarizes the in vitro inhibitory activity of Saracatinib, a drug synthesized using **4-chloro-5-methoxyquinazoline** as a key intermediate. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Kinase Target	IC50 (nM)	Reference
c-Src	2.7	[5][6]
Abl	30	[2]
c-Yes	4-10	[5]
Fyn	4-10	[5]
Lyn	4-10	[5]
Blk	4-10	[5]
Fgr	4-10	[5]
Lck	4-10	[5]
EGFR (L858R)	Less Active	[5]
EGFR (L861Q)	Less Active	[5]

Experimental Protocols

The following protocols describe the synthesis of **4-chloro-5-methoxyquinazoline** and its subsequent use in the synthesis of Saracatinib.

Protocol 1: Synthesis of 5-methoxyquinazolin-4(3H)-one

This protocol outlines the formation of the quinazolinone ring, the precursor to the chlorinated intermediate.

Materials:

- 2-Amino-6-methoxybenzoic acid
- Formamide
- Reaction flask with reflux condenser
- Heating mantle
- Stirring apparatus

Procedure:

- Combine 2-amino-6-methoxybenzoic acid and an excess of formamide in a round-bottom flask equipped with a reflux condenser.
- Heat the reaction mixture to reflux (typically 180-200°C) with continuous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
- Add water to the cooled mixture to further precipitate the product and to dissolve excess formamide.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities.
- Dry the product under vacuum to obtain 5-methoxyquinazolin-4(3H)-one.

Protocol 2: Synthesis of 4-Chloro-5-methoxyquinazoline

This protocol details the chlorination of the quinazolinone precursor.

Materials:

- 5-methoxyquinazolin-4(3H)-one
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Reaction flask with reflux condenser and gas trap
- Heating mantle
- Stirring apparatus

Procedure:

- In a well-ventilated fume hood, suspend 5-methoxyquinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask.
- Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
- Attach a reflux condenser equipped with a gas trap to neutralize the evolving HCl gas.
- Heat the reaction mixture to reflux (approximately 105-110°C) with vigorous stirring.^[7]
- Maintain the reflux until the reaction is complete, as monitored by TLC (the starting material is insoluble, and the product is soluble in many organic solvents). This typically takes several hours.^[7]
- Carefully remove the excess POCl₃ under reduced pressure.
- Cautiously quench the reaction mixture by slowly adding it to crushed ice with stirring. This is a highly exothermic reaction and should be performed with extreme care.

- Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8. This will precipitate the product.
- Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **4-chloro-5-methoxyquinazoline** by column chromatography on silica gel or by recrystallization to obtain the pure product.

Protocol 3: Synthesis of Saracatinib (AZD0530) from 4-Chloro-5-methoxyquinazoline

This protocol describes the nucleophilic aromatic substitution reaction to form the final drug product.

Materials:

- **4-Chloro-5-methoxyquinazoline**
- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)aniline
- Anhydrous isopropanol or other suitable solvent
- Inert atmosphere (e.g., Nitrogen or Argon)
- Reaction flask with reflux condenser
- Heating mantle
- Stirring apparatus

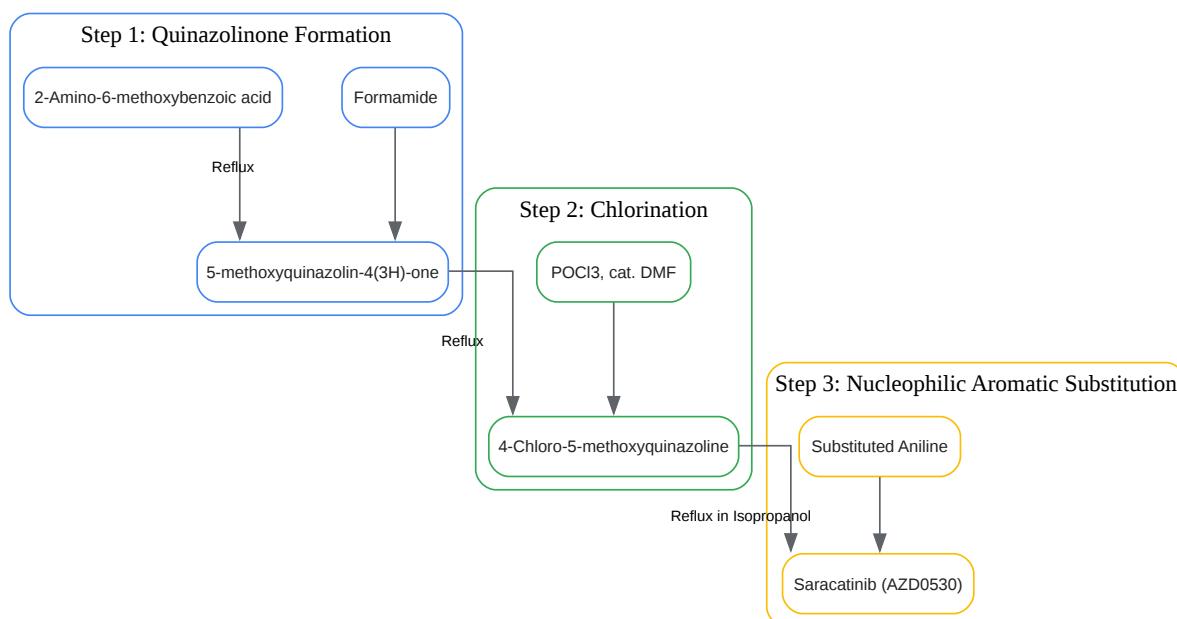
Procedure:

- Dissolve **4-chloro-5-methoxyquinazoline** and the aniline derivative in anhydrous isopropanol in a round-bottom flask under an inert atmosphere.

- Heat the reaction mixture to reflux with stirring.
- Monitor the reaction by TLC or LC-MS until completion.
- Cool the reaction mixture to room temperature, which may cause the product to precipitate.
- If precipitation occurs, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization to yield pure Saracatinib.

Visualizations

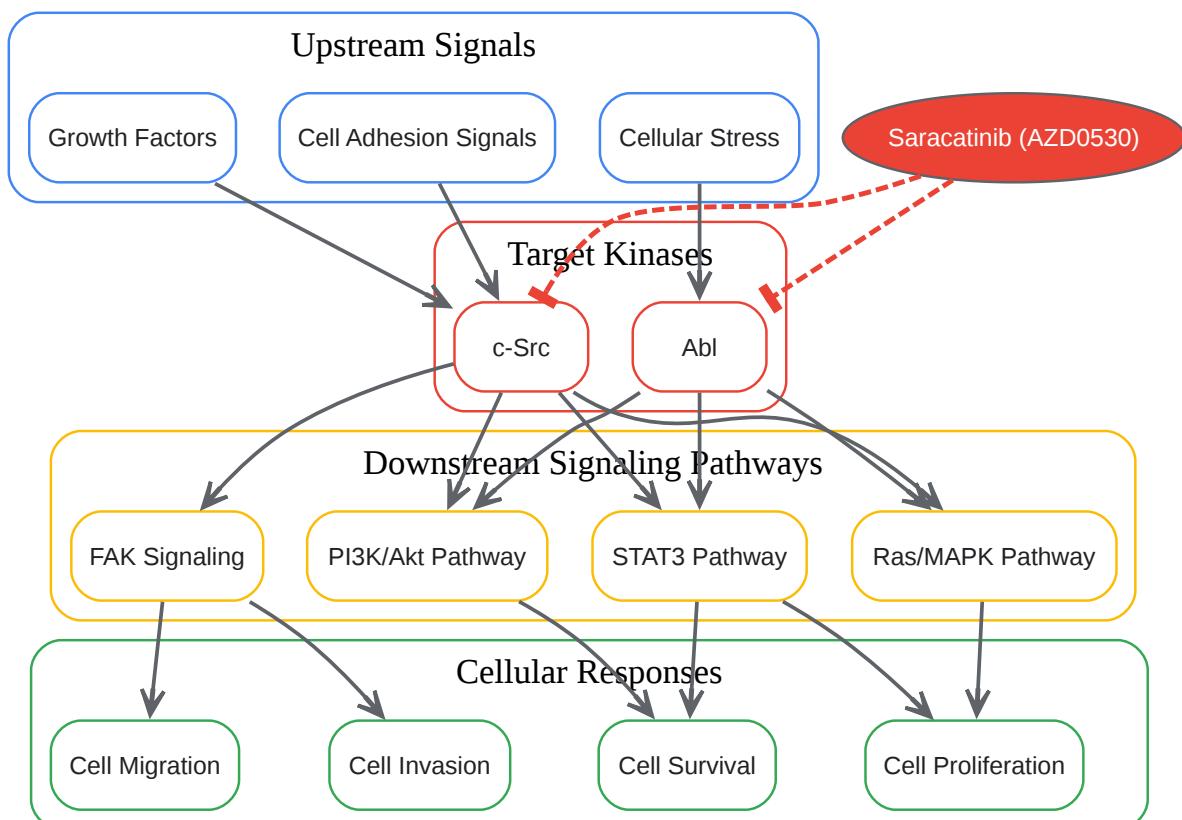
Experimental Workflow: Synthesis of Saracatinib



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Caption: Synthetic workflow for Saracatinib (AZD0530).

Signaling Pathway: Inhibition of c-Src and Abl by Saracatinib

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Caption: Saracatinib inhibits c-Src and Abl signaling pathways.

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